6-Amino Didesacetyl Famciclovir

Description

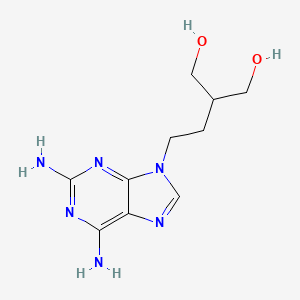

Structure

3D Structure

Properties

Molecular Formula |

C10H16N6O2 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

2-[2-(2,6-diaminopurin-9-yl)ethyl]propane-1,3-diol |

InChI |

InChI=1S/C10H16N6O2/c11-8-7-9(15-10(12)14-8)16(5-13-7)2-1-6(3-17)4-18/h5-6,17-18H,1-4H2,(H4,11,12,14,15) |

InChI Key |

OAGQDDDSIYTNMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1CCC(CO)CO)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Amino Didesacetyl Famciclovir

Design and Execution of De Novo Synthetic Routes

The synthesis of 6-Amino Didesacetyl Famciclovir (B1672041) is typically achieved through a convergent strategy, which involves the separate synthesis of the purine (B94841) base and the acyclic side chain, followed by their coupling.

The primary strategy for the synthesis of the 6-amino purine core of Didesacetyl Famciclovir involves the use of a pre-functionalized purine derivative, most commonly 2-amino-6-chloropurine (B14584). nih.gov This starting material is commercially available and allows for the regioselective alkylation at the N-9 position. nih.gov

A key challenge in purine chemistry is controlling the site of alkylation, as reactions can occur at both the N-7 and N-9 positions, leading to isomeric mixtures that are often difficult to separate. nih.gov To favor the desired N-9 isomer, various strategies have been employed. One common approach is the Mitsunobu reaction, which allows for the coupling of 6-chloropurine (B14466) with the appropriate side-chain alcohol under milder conditions, often leading to higher regioselectivity for the N-9 product. nih.gov

The conversion of the 6-chloro group to a 6-amino group is a critical functionalization step. This is typically achieved through a nucleophilic aromatic substitution reaction. researchgate.net The 6-chloropurine derivative is treated with a source of ammonia (B1221849), such as a saturated solution of ammonia in an alcohol (e.g., methanol), to displace the chloride and install the amino group. researchgate.net Microwave-assisted amination has also been shown to be an efficient method for this transformation, offering reduced reaction times and improved yields for the synthesis of 6-substituted aminopurine analogs. researchgate.net

Alternatively, de novo synthesis of the 2,6-diaminopurine (B158960) ring system can be undertaken, followed by coupling to the side chain. However, for the specific synthesis of 6-Amino Didesacetyl Famciclovir, the route starting from 2-amino-6-chloropurine is more prevalent due to the commercial availability of the starting material.

The side chain of this compound, 2-(2-aminoethyl)propane-1,3-diol, is achiral, and therefore, stereoselective approaches for its elaboration are not a primary concern in the synthesis of this specific compound. The synthesis of the side chain typically involves standard organic transformations to construct the 1,3-propanediol (B51772) backbone with the appropriate ethylamino linker.

Investigation of Reaction Mechanisms and Optimisation of Reaction Conditions

The key reaction for the introduction of the amino group at the 6-position is nucleophilic aromatic substitution. The mechanism involves the attack of a nucleophile (ammonia) on the electron-deficient C-6 carbon of the purine ring, which is activated by the electron-withdrawing nature of the purine system and the chloro-substituent. This proceeds through a Meisenheimer-like intermediate, followed by the expulsion of the chloride leaving group to yield the 6-aminopurine derivative. libretexts.org

Optimization of this reaction involves screening different solvents, temperatures, and sources of ammonia to maximize the yield and minimize side products. For instance, using a sealed vessel and heating with a methanolic ammonia solution is a common practice. researchgate.net Microwave irradiation has been found to significantly accelerate this reaction. researchgate.net

For the initial N-9 alkylation of 2-amino-6-chloropurine with the side-chain precursor, optimization focuses on the choice of base and solvent to ensure high regioselectivity. The use of a non-nucleophilic base is crucial to prevent competing reactions.

Isolation, Purification, and Characterization of Synthetic Intermediates and Final Products

The isolation and purification of intermediates and the final this compound product are typically achieved using standard laboratory techniques.

Isolation and Purification: Following the reaction, the crude product is often isolated by precipitation or extraction. Purification is commonly performed using column chromatography on silica (B1680970) gel. nih.gov The choice of eluent is critical for separating the desired product from unreacted starting materials, isomeric byproducts (N-7 isomer), and other impurities. Recrystallization can also be employed to obtain a highly pure final product.

Characterization: The structures of the synthetic intermediates, such as 6-Chloro Didesacetyl Famciclovir, and the final this compound are confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the molecule, confirming the presence of the purine core, the side chain, and the positions of substituents. The chemical shifts of the purine protons (H-2 and H-8) and carbons can help distinguish between N-7 and N-9 isomers. acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds by providing an accurate mass measurement.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as N-H (amino groups) and O-H (hydroxyl groups) stretches.

The table below summarizes the key characterization data for a crucial intermediate and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Data |

| 6-Chloro Didesacetyl Famciclovir | C10H14ClN5O2 | 271.70 | 1H NMR, 13C NMR: Signals corresponding to the 2-amino-6-chloropurine and the diol side chain. MS (ESI): m/z [M+H]+ consistent with the molecular formula. IR (KBr, cm-1): Characteristic peaks for N-H and O-H stretching. |

| This compound | C10H15N5O2 | 253.26 | 1H NMR, 13C NMR: Upfield shift of the C-6 signal compared to the chloro-precursor, and appearance of a signal for the 6-amino protons. MS (ESI): m/z [M+H]+ consistent with the molecular formula. IR (KBr, cm-1): Broadened N-H stretching bands indicative of the 2,6-diaminopurine system. |

Analytical Chemistry Methodologies for the Detection and Quantification of 6 Amino Didesacetyl Famciclovir

Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Specificity and Sensitivity

LC-MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. This technique is invaluable for the trace-level quantification of impurities and for the structural elucidation of unknown related substances.

For the trace analysis of 6-Amino Didesacetyl Famciclovir (B1672041), a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is often the instrument of choice. The optimization of LC-MS/MS parameters is crucial for achieving the required sensitivity and specificity.

Key parameters to be optimized include:

Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 6-Amino Didesacetyl Famciclovir. Both positive and negative ion modes would be evaluated to determine which provides the best signal intensity.

Precursor and Product Ions: The precursor ion (typically the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻) is selected in the first quadrupole. This ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. The selection of unique and stable precursor-product ion transitions is essential for the specificity of the MRM assay.

Collision Energy: The energy applied in the collision cell is optimized for each MRM transition to maximize the abundance of the product ion.

Source Parameters: Other source-dependent parameters, such as capillary voltage, source temperature, and gas flows (nebulizing and drying gases), are optimized to ensure efficient ionization and ion transmission.

A quantitative LC-MS/MS method for this compound would typically involve the use of a stable isotope-labeled internal standard (SIL-IS). The SIL-IS has a chemical behavior almost identical to the analyte but a different mass, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.

The method would be fully validated according to regulatory guidelines, with a focus on demonstrating its sensitivity, specificity, linearity, accuracy, and precision at the required trace levels. The table below outlines typical validation parameters for a quantitative LC-MS/MS method for a related compound impurity, which would be applicable to this compound.

Table 2: Illustrative Validation Parameters for a Quantitative LC-MS/MS Method

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Range | e.g., 0.1 to 10 ng/mL |

| Accuracy | Mean recovery within 85-115% of the nominal concentration |

| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |

| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |

| Specificity | No significant interference at the retention time of the analyte and internal standard. |

This table is based on typical validation parameters for bioanalytical and trace impurity methods. nih.gov

The development and validation of such a sensitive and specific LC-MS/MS method would be crucial for the accurate risk assessment of this potential impurity in famciclovir drug substance and product.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives

The application of Gas Chromatography-Mass Spectrometry (GC-MS) for the direct analysis of this compound is not a commonly reported primary method. Due to the compound's inherent polarity and low volatility, direct injection into a GC system is not feasible. Analysis via GC-MS necessitates a chemical derivatization step to convert the polar functional groups (such as -OH, -NH2, -COOH) into less polar, more volatile, and thermally stable derivatives. mdpi.commdpi.com

Common derivatization techniques, such as silylation (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA), are employed in metabolite profiling to make polar compounds amenable to GC-MS analysis. mdpi.com This process would be essential for this compound. However, the scientific literature predominantly favors Liquid Chromatography (LC) based methods for the analysis of Famciclovir and its impurities due to their polar nature, which allows for analysis without derivatization. While GC-MS is a powerful analytical tool, for this specific compound, it is considered a more laborious and less direct approach compared to LC-MS.

Capillary Electrophoresis (CE) for High-Resolution Separation

Capillary Electrophoresis (CE) represents a viable, high-resolution separation technique for the analysis of this compound. CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. mdpi.com Its capability to separate compounds based on their charge-to-size ratio makes it well-suited for analyzing polar and charged species like Famciclovir and its impurities.

While less common than HPLC, the use of CE for the determination of Famciclovir and its impurities has been documented. sphinxsai.com Studies have demonstrated the successful application of high-performance capillary electrophoresis for this purpose, highlighting its utility as a powerful separation tool in this context. sphinxsai.com CE can also be employed as a complementary technique to HPLC during method validation to provide orthogonal data confirming the specificity of the primary method. science.gov

Comprehensive Method Validation According to International Council for Harmonisation (ICH) Guidelines

The validation of any analytical method used for quantifying drug impurities is mandatory to ensure the reliability of the data. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a comprehensive framework for this process. imedpub.com Stability-indicating High-Performance Liquid Chromatography (HPLC) methods are the most frequently validated and published techniques for the analysis of this compound alongside its parent drug. imedpub.comresearchgate.net

These validated methods confirm the separation of this compound from Famciclovir and other related process impurities and degradation products. A typical validated reverse-phase HPLC method utilizes a C18 or RP-8 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol, with UV detection. imedpub.comsigmaaldrich.com

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. For this compound, this is typically demonstrated through forced degradation studies and the analysis of reference materials.

In forced degradation studies, the parent drug, Famciclovir, is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. ijpsjournal.comresearchgate.netrjptonline.org A validated stability-indicating method must demonstrate that the peak for this compound is well-resolved from the peaks of the active pharmaceutical ingredient (API) and any products formed during degradation. Peak purity analysis using a Photodiode Array (PDA) detector is also employed to confirm that the chromatographic peak for the analyte is pure and free from co-eluting species. imedpub.comresearchgate.net The USP monograph method for Famciclovir tablets confirms the specificity by showing distinct retention times for Famciclovir and its related compounds, including Famciclovir Related Compound B (this compound). sigmaaldrich.com

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a specified range. To establish the linearity for this compound, a series of solutions of the reference standard are prepared at different concentrations and analyzed. The resulting peak areas are plotted against the corresponding concentrations, and a linear regression analysis is performed.

A typical validated method demonstrates a high degree of linearity, with a correlation coefficient (r²) value greater than or equal to 0.999. rjptonline.org The analytical range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Table 1: Representative Linearity and Range Data for an HPLC Method

| Parameter | Typical Value |

|---|---|

| Analyte | This compound |

| Range | Typically covers from LOQ to 120% of the specification limit |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Calibration Curve Equation | y = mx + c |

This table represents typical values based on ICH-compliant validation for related substances.

Accuracy refers to the closeness of the test results to the true value. It is often assessed by performing recovery studies, where a known amount of the this compound reference standard is spiked into a sample matrix. The method is then used to measure the concentration, and the result is expressed as a percentage of the known amount. Validated methods typically show high recovery rates, often in the range of 98-102%. imedpub.com

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval with the same analyst, equipment, and reagents.

Intermediate Precision (Inter-day precision/Ruggedness): Evaluates the method's reproducibility under varied conditions, such as on different days, with different analysts, or on different equipment. imedpub.com

Precision is expressed as the Relative Standard Deviation (%RSD) of the measurements. For impurity analysis, the %RSD is expected to be very low, often below 5%. sigmaaldrich.com One study reported an intra-day and inter-day RSD of 0.2% for a validated method separating Desacetyl Famciclovir. imedpub.com

Table 2: Accuracy and Precision Data Summary

| Validation Parameter | Measurement | Typical Acceptance Criteria (ICH) |

|---|---|---|

| Accuracy | % Recovery | 98.0% - 102.0% |

| Precision (Repeatability) | % RSD (Intra-day) | ≤ 5.0% |

| Precision (Intermediate) | % RSD (Inter-day) | ≤ 5.0% |

This table represents typical values from validated HPLC methods for impurities.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

These limits are crucial for impurity analysis as they define the sensitivity of the method. They are typically determined based on the signal-to-noise ratio of the chromatographic peak, where a ratio of 3:1 is common for LOD and 10:1 is common for LOQ. researchgate.net Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. Validated stability-indicating methods must have an LOQ that is at or below the reporting threshold for the impurity as specified by regulatory bodies.

Table 3: Typical Sensitivity Parameters for an HPLC Method

| Parameter | Basis of Determination |

|---|---|

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≈ 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≈ 10:1 |

These parameters ensure the method is sensitive enough for trace impurity analysis.

System Suitability Testing and Parameter Evaluation for this compound

System suitability testing is an integral component of analytical method validation for the detection and quantification of "this compound," ensuring that the chromatographic system is performing adequately for its intended purpose. These tests are crucial for verifying that the analytical system can produce accurate and precise results. The parameters for system suitability are typically established based on the specific analytical method being employed, often guided by pharmacopeial monographs for the parent drug, famciclovir, and its related compounds.

A "Famciclovir System Suitability Mixture" is often utilized, which includes famciclovir and key related substances such as propionyl famciclovir and 6-chloro famciclovir. usp.orgsigmaaldrich.com The United States Pharmacopeia (USP) monograph for Famciclovir Tablets outlines specific system suitability requirements that are relevant for the analysis of its impurities. sigmaaldrich.comuspnf.com These requirements ensure the separation and proper identification of each component.

Key system suitability parameters evaluated during the analysis of "this compound" as part of the famciclovir impurity profile typically include:

Resolution (Rs): This is a critical parameter that measures the degree of separation between adjacent peaks. For instance, the USP monograph for famciclovir specifies a minimum resolution between propionyl famciclovir and 6-chloro famciclovir to ensure that all impurities are adequately separated. sigmaaldrich.comuspnf.com A similar expectation of baseline resolution would apply to the peak of "this compound" relative to other components in the chromatogram.

Tailing Factor (T): The tailing factor is a measure of peak asymmetry. A symmetrical peak is ideal for accurate integration and quantification. The acceptance criterion for the tailing factor is typically not more than 2.0, with the USP monograph for famciclovir specifying a tailing factor of not more than 1.5 for the famciclovir peak. uspnf.comresearchgate.net

Theoretical Plates (N): This parameter measures the efficiency of the chromatographic column. A higher number of theoretical plates indicates a more efficient column, resulting in sharper, narrower peaks.

Relative Standard Deviation (RSD): Also known as the coefficient of variation (CV), the RSD of replicate injections of a standard solution is used to assess the precision of the analytical system. A low RSD value (typically less than 2%) indicates good precision. The USP monograph for famciclovir tablets specifies a relative standard deviation of not more than 5.0% for the famciclovir standard solution. sigmaaldrich.com

The following interactive data tables summarize typical system suitability parameters and acceptance criteria that would be applied in an HPLC method for the analysis of famciclovir and its impurities, which would include "this compound".

Table 1: Typical HPLC System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria | Purpose |

| Resolution (Rs) | ≥ 2.0 between adjacent impurity peaks | Ensures adequate separation of analytes. |

| Tailing Factor (T) | ≤ 2.0 | Confirms peak symmetry for accurate integration. |

| Theoretical Plates (N) | > 2000 | Indicates column efficiency. |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for replicate injections | Demonstrates system precision. |

Table 2: Example Research Findings on System Suitability for Famciclovir Analysis

| Parameter | Reported Value/Range | Reference |

| Tailing Factor for Famciclovir | 1.6 - 2.24 | researchgate.net |

| Theoretical Plates for Famciclovir | ~2200 | researchgate.net |

| Resolution between Propionyl famciclovir and 6-Chloro famciclovir | NLT 1.2 | sigmaaldrich.com |

| RSD (%) for Famciclovir Standard | 0.3% | sigmaaldrich.com |

These tables are generated based on published analytical methods for famciclovir and its related compounds. sigmaaldrich.comresearchgate.netsigmaaldrich.com While specific data for "this compound" as a standalone standard is limited in publicly available literature, the principles and typical values from the analysis of the parent compound and other impurities provide a strong framework for its own analytical validation. The retention time of "this compound" would be a key identifier, and its peak would need to meet the established system suitability criteria for resolution, tailing, and precision to ensure reliable quantification.

Role in Impurity Profiling and Pharmaceutical Quality Assurance of Famciclovir

Identification and Characterization as a Process-Related Impurity or Degradation Product

6-Amino Didesacetyl Famciclovir (B1672041) is classified as a process-related impurity and a potential degradation product of famciclovir. Process-related impurities are substances that are formed during the manufacturing process, while degradation products result from chemical changes in the drug substance during storage or formulation.

Famciclovir itself is a prodrug, which is metabolically converted to the active antiviral agent, penciclovir (B1679225). drugbank.comnih.gov The chemical structure of famciclovir is 9-[4-acetoxy-3-(acetoxymethyl)but-1-yl]-2-aminopurine. drugbank.comnih.gov The term "Didesacetyl" in 6-Amino Didesacetyl Famciclovir indicates the removal of the two acetyl groups from the side chain of the famciclovir molecule. This deacetylation results in the formation of a diol, specifically 2-[2-(2-amino-9H-purin-9-yl)ethyl]propane-1,3-diol, which is also known as Famciclovir Related Compound A according to the United States Pharmacopeia (USP). uspnf.compharmaffiliates.com

The "6-Amino" designation points to a modification at the 6th position of the purine (B94841) ring. Famciclovir is a 2-aminopurine (B61359) derivative. The presence of an additional amino group at the 6-position distinguishes this impurity. Its characterization is typically achieved using modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for the definitive identification and structural elucidation of the impurity.

Several related impurities of famciclovir have been identified, which helps in understanding the profile of this compound.

| Impurity Name | CAS Number | Molecular Formula | Relationship to this compound |

|---|---|---|---|

| 6-Chloro Didesacetyl Famciclovir | 172529-94-1 | C10H14ClN5O2 | Precursor where the 6-amino group is a 6-chloro group. pharmaffiliates.compharmaffiliates.comallmpus.com |

| 6-Chloro Famciclovir | 97845-60-8 | C14H18ClN5O4 | The chlorinated and acetylated precursor. usp.org |

| Famciclovir Related Compound A (Didesacetyl Famciclovir) | 246021-75-0 (HCl salt) | C10H15N5O2 | The didesacetylated form of famciclovir without the 6-amino group. uspnf.compharmaffiliates.comsynzeal.com |

| 6-Amino Derivative Famciclovir | 97845-71-1 | C11H17N5O2 | A related amino derivative. pharmaffiliates.compharmaffiliates.com |

Elucidation of Potential Formation Pathways During Famciclovir Synthesis and Storage

The formation of this compound can be traced back to the synthetic route of famciclovir and its subsequent storage.

A common synthetic pathway for famciclovir starts with 2-amino-6-chloropurine (B14584). issplc.comgoogle.comepo.org The chloro group at the 6-position is typically removed in one of the final steps through hydrogenation to yield the desired 2-aminopurine structure of famciclovir. google.comepo.org

Formation during Synthesis:

Incomplete Hydrogenation: If the hydrogenation step to remove the chlorine atom at the 6-position is incomplete, it can result in the impurity 6-Chloro Famciclovir. usp.org

Amination: The 6-chloro group is susceptible to nucleophilic substitution. If a source of ammonia (B1221849) or an amine is present during the synthesis, the chloro group can be displaced by an amino group, leading to the formation of a 6-amino intermediate. Some synthetic routes for related compounds are known to use ammonia. google.com

Deacetylation: The acetyl groups on the side chain can be hydrolyzed under either acidic or basic conditions that might be present during work-up or purification steps, leading to the "didesacetyl" form.

Formation during Storage:

Hydrolysis: Famciclovir can degrade under hydrolytic conditions (acidic or alkaline) during storage. ijpsjournal.comimpactfactor.org This degradation can lead to the cleavage of the ester linkages, resulting in the formation of didesacetylated impurities. If a 6-amino substituted famciclovir analog is present as an impurity, it can similarly degrade to this compound.

Interaction with Excipients: In the final drug product, interactions between the drug substance and excipients can potentially lead to the formation of degradation products.

Development of Control Strategies for this compound in Drug Substances and Drug Products

To ensure the quality and safety of famciclovir, stringent control strategies are implemented to limit the presence of impurities like this compound. These strategies encompass the entire lifecycle of the product, from development to manufacturing and storage.

Process Optimization: The synthesis process is carefully designed and optimized to minimize the formation of impurities. For instance, ensuring the completeness of the hydrogenation step is crucial to prevent the carryover of 6-chloro intermediates. Reaction conditions such as temperature, pressure, and reaction time are meticulously controlled. issplc.com

Purification: Efficient purification techniques, such as crystallization, are employed to remove impurities from the final drug substance.

Analytical Method Development: Robust analytical methods, primarily HPLC, are developed and validated to detect and quantify this compound and other impurities. imedpub.comsigmaaldrich.comwisdomlib.org These methods must be sensitive, specific, and accurate.

Specification Setting: Based on regulatory guidelines, such as those from the International Council for Harmonisation (ICH), strict limits are set for known and unknown impurities in both the drug substance and the final drug product. ijpsjournal.com

Stability Studies: Comprehensive stability studies are conducted under various environmental conditions (e.g., temperature, humidity, light) to understand the degradation profile of famciclovir and to establish appropriate storage conditions and shelf-life for the drug product. ijpsjournal.com

| Control Strategy | Objective | Key Considerations |

|---|---|---|

| Synthesis Process Control | Minimize the formation of process-related impurities. | Optimization of reaction parameters (temperature, solvent, catalyst), control of starting material quality. issplc.com |

| Purification | Remove impurities from the drug substance. | Selection of appropriate crystallization solvents and conditions. |

| Analytical Testing | Accurately identify and quantify impurities. | Validated, stability-indicating HPLC methods with appropriate detection limits. ijpsjournal.comimedpub.comwisdomlib.org |

| Specifications | Define acceptable limits for impurities. | Adherence to ICH guidelines for impurity thresholds. |

| Stability Programs | Prevent the formation of degradation products. | Monitoring of drug product under long-term and accelerated storage conditions. ijpsjournal.com |

Utilization as a Certified Reference Standard for Quality Control and Analytical Method Validation

Certified reference standards (CRS) are highly purified compounds that are used as a benchmark for analytical measurements. The availability of a CRS for this compound is essential for the quality control of famciclovir.

Method Validation: During the validation of analytical methods, the CRS of this compound is used to confirm the method's performance characteristics. This includes establishing:

Specificity: The ability of the method to distinguish the impurity from famciclovir and other potential impurities.

Linearity: The method's ability to produce results that are directly proportional to the concentration of the impurity over a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the impurity that can be reliably detected and quantified, respectively. impactfactor.org

Routine Quality Control: In routine quality control testing of batches of famciclovir, the CRS is used to identify and quantify the amount of this compound present, ensuring that it does not exceed the specified limits.

Impurity Profiling: The reference standard aids in building a comprehensive impurity profile of the drug substance, which is a regulatory requirement.

Several commercial suppliers provide reference standards for various famciclovir impurities, underscoring their importance in pharmaceutical quality assurance. pharmaffiliates.compharmaffiliates.comallmpus.comsimsonpharma.com

Formation and Stability Studies of 6 Amino Didesacetyl Famciclovir

Investigation of Chemical Degradation Pathways of Famciclovir (B1672041) Leading to 6-Amino Didesacetyl Famciclovir

No published studies were identified that describe a chemical degradation pathway from Famciclovir to a compound named "this compound."

Kinetic and Mechanistic Studies of its Chemical Stability

As the formation of this compound from Famciclovir is not documented, there are no corresponding kinetic or mechanistic studies on its chemical stability available in the literature.

Influence of Environmental Stressors (e.g., pH, Temperature, Light, Oxidation) on Compound Integrity and Formation

There is no available data on how environmental stressors such as pH, temperature, light, or oxidation influence the integrity or promote the formation of "this compound."

Advanced Computational Studies of 6 Amino Didesacetyl Famciclovir

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity/Basicity Profiling

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules. researchgate.netnih.gov For 6-Amino Didesacetyl Famciclovir (B1672041), these calculations can map out the electron density distribution, identify the most electron-rich and electron-poor regions, and quantify the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of HOMO and LUMO are fundamental to understanding a molecule's reactivity. A higher HOMO energy suggests a greater propensity to donate electrons, while a lower LUMO energy indicates a greater ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical stability; a larger gap generally implies lower reactivity. researchgate.net For 6-Amino Didesacetyl Famciclovir, the purine (B94841) ring system, with its nitrogen and oxygen atoms, and the amino group are expected to be key sites governing its electronic behavior.

Table 1: Illustrative Quantum Chemical Parameters for this compound (Theoretical)

| Parameter | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Note: These values are illustrative and would be determined through specific DFT calculations (e.g., using a functional like B3LYP with a basis set such as 6-31G).*

Furthermore, quantum chemical methods are instrumental in predicting the acidity and basicity (pKa and pKb values) of different functional groups within the molecule. nih.govrsc.orgresearchgate.netjoaquinbarroso.com By calculating the free energy change associated with protonation and deprotonation at various sites, a detailed acidity/basicity profile can be constructed. For this compound, the primary amino group and the nitrogen atoms within the purine ring are the most likely sites of protonation. Understanding the pKa values is critical for predicting the molecule's charge state at physiological pH, which in turn influences its solubility, membrane permeability, and interactions with biological targets.

Molecular Modeling for Conformational Analysis and Energy Minimization

The flexible acyclic side chain of this compound allows it to adopt a multitude of conformations. Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are employed to explore this conformational landscape and identify the most stable, low-energy structures. researchgate.netnih.govnih.gov

Conformational analysis involves systematically rotating the rotatable bonds of the molecule and calculating the potential energy of each resulting conformation. This process generates a potential energy surface, where the valleys correspond to stable conformers. Energy minimization algorithms are then used to locate the exact geometries of these low-energy states.

Molecular dynamics simulations provide a more dynamic picture by simulating the movement of the atoms over time, taking into account temperature and solvent effects. nih.govbgu.ac.il This can reveal not only the preferred conformations but also the transitions between them, offering insights into the molecule's flexibility and how it might adapt its shape upon binding to a biological target. For this compound, understanding the preferred orientation of the hydroxymethyl and hydroxybutyl groups relative to the purine base is crucial for its biological activity.

Table 2: Illustrative Torsional Angles for a Low-Energy Conformer of this compound (Theoretical)

| Torsion Angle | Description | Predicted Value (Illustrative) |

| χ (N9-C1'-Cα-Cβ) | Orientation of the side chain relative to the purine ring. | anti (~180°) |

| γ (C3'-C4'-C5'-O5') | Conformation of the exocyclic hydroxymethyl group. | gauche+ (~60°) |

Note: These values are illustrative and represent a single low-energy conformation. A full analysis would consider multiple stable conformers.

In Silico Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational chemistry can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can be invaluable for confirming the structure of a synthesized compound or for interpreting experimental spectra. nih.govacs.orgnih.govnih.govacs.orgivanmr.com

By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. nih.govacs.org These predictions, often performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can help in the assignment of complex experimental NMR spectra. nih.govacs.org

Similarly, the vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. researchgate.net By comparing the predicted spectrum with an experimental one, researchers can confirm the presence of specific functional groups and gain confidence in the molecule's structure. For this compound, characteristic vibrational modes would include N-H stretching of the amino group, O-H stretching of the hydroxyl groups, and various C-N and C=C stretching modes within the purine ring.

Table 3: Illustrative Predicted Spectroscopic Data for this compound (Theoretical)

| Spectroscopy Type | Predicted Feature (Illustrative) | Assignment |

| ¹H NMR | δ 7.8 ppm (singlet) | H8 proton on the purine ring. |

| ¹³C NMR | δ 156 ppm | C6 carbon of the purine ring. |

| IR | ~3400-3300 cm⁻¹ (broad) | O-H and N-H stretching vibrations. |

| IR | ~1650 cm⁻¹ | C=N and C=C stretching vibrations in the purine ring. |

Note: These are simplified, illustrative predictions. Actual spectra would contain numerous peaks requiring detailed analysis.

Q & A

Basic: What analytical methods are recommended for confirming the structural identity of 6-Amino Didesacetyl Famciclovir in synthetic batches?

To confirm structural identity, researchers should employ a combination of liquid chromatography (LC) with UV detection (e.g., at 220 nm) and mass spectrometry (LC-MS) for molecular weight verification. Chromatographic parameters include a 4.6-mm × 15-cm column packed with 5-µm L7 material, a flow rate of 1.5 mL/min, and system suitability criteria (e.g., ≥20,000 theoretical plates, tailing factor ≤1.5) . Nuclear magnetic resonance (NMR) spectroscopy is critical for resolving ambiguities in functional groups, such as distinguishing between acetylated and deacetylated intermediates (e.g., differentiating compounds c, d, and f in structural tables) .

Basic: How should researchers standardize purity assessments for this compound, and what impurity thresholds are acceptable?

Purity assessments require HPLC-UV quantification with reference standards for known impurities (e.g., famciclovir-related compounds E and F). The acceptance criterion for the active pharmaceutical ingredient (API) is typically 98.0–102.0% purity. Impurity thresholds depend on regulatory guidelines but generally require individual impurities to be ≤0.5% and total impurities ≤1.0%. Calculations use the formula:

where and are peak responses from sample and standard solutions, respectively .

Advanced: What metabolic contradictions arise when comparing this compound’s conversion to penciclovir across species?

In cats, hepatic aldehyde oxidase deficiency limits the oxidation of BRL 42359 (a deacetylated intermediate) to penciclovir, resulting in low bioavailability (\sim7–12.5%) despite rapid famciclovir absorption. This contrasts with humans and rats, where hepatic enzymes efficiently drive conversion (77% bioavailability in humans). Researchers must account for species-specific metabolic bottlenecks by quantifying intermediates like BRL 42359 (though reference standards are often unavailable) .

Advanced: How can researchers resolve discrepancies in pharmacokinetic variability observed in feline studies?

High variability in famciclovir absorption (34–333% relative bioavailability in cats) suggests saturable metabolic pathways or intersubject differences in intestinal deacetylation. To address this, employ compartmental pharmacokinetic modeling with intravenous penciclovir controls to isolate distribution () and clearance () parameters. Cross-species studies should include hepatic enzyme activity assays to validate metabolic hypotheses .

Advanced: What methodological challenges arise in quantifying this compound’s antiviral efficacy against herpesvirus latency?

Latency studies require time-resolved fluorescence assays to track viral reactivation in neuronal cell cultures. Famciclovir’s fluorescent properties (ex/em \sim220 nm) enable real-time monitoring, but background noise from cellular debris necessitates flow-injection analysis with time-scanning protocols to enhance signal specificity . Additionally, murine models reveal that dosing schedules (e.g., prophylactic vs. therapeutic administration) significantly impact latency suppression, requiring rigorous in vivo controls .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Follow GHS hazard guidelines : Use PPE (gloves, goggles, lab coats), work in ventilated hoods, and avoid inhalation/contact with aerosols. In case of exposure, rinse eyes/skin with water for ≥15 minutes and seek medical evaluation for persistent symptoms. Note that the compound is classified as a Category 2 skin irritant and Category 2A eye irritant .

Advanced: How do impurity profiles of this compound impact its stabilization in polymer matrices, as seen in patent applications?

In polymer stabilization (e.g., CPVC), the 6-amino uracil moiety acts as a radical scavenger. However, impurities like 6-chloro famciclovir (from synthesis byproducts) can reduce efficacy. Researchers must use accelerated aging tests (e.g., thermal degradation at 120°C) coupled with LC-MS to track impurity formation and correlate it with polymer destabilization .

Advanced: Why do compounded formulations of this compound show inconsistent efficacy in veterinary studies?

Compounded formulations often fail due to inaccurate drug content (e.g., 50–150% variance vs. FDA-approved tablets). Researchers should validate compounded batches using HPLC with UV detection and enforce acceptance criteria (±5% of labeled strength). Stability testing at 25°C/60% RH for 6 months is recommended to assess shelf-life reliability .

Basic: What synthetic routes are reported for this compound, and how do intermediates affect yield?

Key steps include enzymatic deacetylation of famciclovir using esterases, followed by purification via recrystallization. Intermediate BRL 42810 (a deacetylated precursor) often requires column chromatography to remove acetylated byproducts. Yields are highly dependent on reaction pH (optimal range: 7.5–8.0) and solvent polarity .

Advanced: How can researchers address contradictory data on this compound’s cytotoxicity in non-target cells?

Use flow cytometry with Annexin V/PI staining to differentiate apoptosis vs. necrosis in primary hepatocytes. Dose-response studies (0.1–100 µM) should be paired with mitochondrial membrane potential assays (JC-1 dye) to identify off-target effects. Contradictions often arise from differences in cell passage number or serum content in culture media—standardize these variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.